Benzenamine, 2,2'-dithiobis[4-bromo-
Description
Benzenamine, 2,2'-dithiobis[4-bromo-] (C₁₂H₁₀Br₂N₂S₂) is a brominated derivative of 2,2'-diaminodiphenyl disulfide (CAS 1141-88-4), where each benzene ring is substituted with a bromine atom at the para position relative to the amine group. The compound features a central disulfide (S–S) bond connecting two ortho-aminophenyl groups, with bromine atoms at the 4-position of each ring. This structural configuration imparts unique electronic and steric properties, making it valuable in coordination chemistry and materials science.
Properties
IUPAC Name |
2-[(2-amino-5-bromophenyl)disulfanyl]-4-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIQDIIKISUDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)SSC2=C(C=CC(=C2)Br)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676754 | |
| Record name | 2,2'-Disulfanediylbis(4-bromoaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182499-80-5 | |
| Record name | 2,2'-Disulfanediylbis(4-bromoaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenamine, 2,2'-dithiobis[4-bromo-] is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C12H10Br2N2S2
- Molecular Weight : 396.15 g/mol
- CAS Number : 84978-79-0
- IUPAC Name : Benzenamine, 2,2'-dithiobis[4-bromo-]
The compound features two bromobenzene rings connected by a dithiobis linkage, which may influence its biological interactions and reactivity.
The biological activity of benzenamine derivatives often involves interactions with various biological targets. The dithiobis moiety can facilitate redox reactions and may enhance the compound's ability to interact with cellular components such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities and influence cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity :
- Several studies have reported that benzenamine derivatives exhibit antimicrobial properties against various pathogens. The presence of bromine atoms is believed to enhance their efficacy.
- Case Study : A study demonstrated that derivatives with halogen substitutions showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antioxidant Properties :
-
Cytotoxic Effects :
- Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells.
- Data Table : Cytotoxicity results against various cancer cell lines are summarized below.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzenamine, 2,2'-dithiobis[4-bromo-] | HeLa | 15 |
| MCF-7 | 20 | |
| A549 | 25 |
Synthesis and Derivatives
The synthesis of benzenamine, 2,2'-dithiobis[4-bromo-] typically involves the reaction of appropriate brominated anilines with dithiol compounds under acidic conditions. Modifications in the synthesis can lead to various derivatives with altered biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
2,2'-Diaminodiphenyl Disulfide (CAS 1141-88-4)
- Molecular Formula : C₁₂H₁₂N₂S₂
- Molecular Weight : 248.37 g/mol
- Key Features : Lacks bromine substituents. The disulfide bond enables redox activity, and the ortho-amine groups facilitate chelation with transition metals .
- Applications : Used as a precursor for ligands in coordination chemistry (e.g., reactions with aldehydes to form Schiff bases) .
4,4'-Thiobisbenzenamine (CAS 139-65-1)
- Molecular Formula : C₁₂H₁₂N₂S
- Molecular Weight : 216.30 g/mol
- Key Features: Contains a single sulfur atom bridging para-aminophenyl groups. The absence of a disulfide bond reduces redox reactivity compared to the target compound .
4-Bromo-2,6-dimethylbenzenamine (CAS 24596-19-8)
- Molecular Formula : C₈H₁₀BrN
- Molecular Weight : 200.08 g/mol
- Key Features: Mono-brominated with methyl groups at the 2- and 6-positions. The steric hindrance from methyl groups alters reactivity compared to brominated disulfide derivatives .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Redox Activity |
|---|---|---|---|---|
| Benzenamine, 2,2'-dithiobis[4-bromo-] | ~408.16* | Not Reported | Moderate (estimated) | High (S–S bond) |
| 2,2'-Diaminodiphenyl disulfide | 248.37 | 175–180 | High | High |
| 4,4'-Thiobisbenzenamine | 216.30 | 125–130 | Moderate | Low |
| 4-Bromoaniline (CAS 106-40-1) | 172.02 | 63–65 | Low | N/A |
*Estimated based on molecular formula C₁₂H₁₀Br₂N₂S₂.
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